molecular formula C9H10ClN B7979966 (2-Ethynylphenyl)methanamine hydrochloride

(2-Ethynylphenyl)methanamine hydrochloride

Cat. No.: B7979966
M. Wt: 167.63 g/mol
InChI Key: PMDYYAUPICMOPS-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)methanamine hydrochloride (CAS: 2389017-90-5) is a substituted benzylamine derivative with the molecular formula C₉H₉N·HCl (MW: 167.64 g/mol). Its structure features a phenyl ring substituted with an ethynyl (–C≡CH) group at the 2-position and a primary amine (–CH₂NH₂) functional group, which is protonated as a hydrochloride salt. The ethynyl group confers significant electron-withdrawing effects, reducing the basicity of the amine (pKa ~8–9) compared to unsubstituted benzylamines. This compound is primarily used in research settings, particularly in medicinal chemistry for synthesizing acetylene-containing analogs targeting neurological receptors or enzymes .

Properties

IUPAC Name

(2-ethynylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N.ClH/c1-2-8-5-3-4-6-9(8)7-10;/h1,3-6H,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDYYAUPICMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856894
Record name 1-(2-Ethynylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-52-4
Record name 1-(2-Ethynylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylphenyl)methanamine hydrochloride typically involves the reaction of 2-ethynylbenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethynylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethanone derivatives, while reduction could produce primary or secondary amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (2-Ethynylphenyl)methanamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives through substitution and coupling reactions, making it valuable in organic synthesis.

Biology

  • Biological Activity Studies : The compound has been investigated for its interactions with biological systems. Research indicates that it exhibits potential biological activity, including antitumor properties. For example, studies have shown that it can induce apoptosis in cancer cell lines such as HeLa cells, suggesting its utility in cancer therapeutics.

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound. It has been explored as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer activities.

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized for the manufacture of specialty chemicals and materials. Its unique structural properties facilitate the development of new materials with specific functionalities.

Antitumor Efficacy

  • A study demonstrated that this compound induces significant apoptosis in HeLa cells through mitochondrial pathways. The compound caused cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Activity

  • Another investigation screened this compound against several bacterial strains, including MRSA and Escherichia coli. While some derivatives showed high antimicrobial activity, this compound exhibited moderate effects, indicating that further structural optimization may enhance its efficacy against these pathogens.

Summary Table of Applications

Application AreaDescription
Chemistry Building block for organic synthesis
Biology Studies on biological activity and interactions
Medicine Potential therapeutic uses and drug development
Industry Production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethynylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group plays a crucial role in its reactivity and binding affinity to various biological targets. This interaction can lead to modulation of biochemical pathways, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Key Comparative Insights

  • Reactivity : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), which is absent in analogs like dopamine or furan derivatives.
  • Solubility : Ethynylphenyl methanamine’s logP (~1.5) is higher than dopamine (logP ~−0.5) but lower than diphenhydramine (logP ~3.2), reflecting a balance between hydrophobicity and polarity .
  • Biological Interactions: The primary amine in the target compound may target monoamine transporters or enzymes, whereas bulkier analogs (e.g., diphenhydramine) bind histamine receptors .

Biological Activity

(2-Ethynylphenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound exhibits a distinctive ethynyl group that contributes to its reactivity and biological interactions. Its chemical formula is C9H10ClNC_9H_{10}ClN, with a molecular weight of approximately 171.64 g/mol .

The biological activity of this compound primarily involves its interaction with various biomolecular targets. The ethynyl group enhances the compound's binding affinity to specific receptors, modulating biochemical pathways that are crucial in therapeutic contexts. Notably, the compound has been studied for its potential effects on:

  • Neurotransmitter systems : It may influence neurotransmitter release and uptake.
  • Cell signaling pathways : It could modulate pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound possesses notable biological activities, including:

  • Antitumor Activity : Studies have demonstrated its potential to inhibit cancer cell growth. For instance, it has shown effectiveness against various human cancer cell lines, including HeLa and A549 cells.
  • Antimicrobial Properties : Preliminary investigations suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Activity Type Target Cells/Pathways IC50 Values References
AntitumorHeLa, A5499.9 µM
AntimicrobialStaphylococcus aureusNot specified
Neurotransmitter ModulationVarious neurotransmitter systemsNot specified

Case Studies

  • Antitumor Efficacy : In a study evaluating the antiproliferative effects of this compound on HeLa cells, it was found to induce apoptosis through mitochondrial pathways. The compound led to significant cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : Another study screened the compound against several bacterial strains, including MRSA and Escherichia coli. Results indicated that while some derivatives exhibited high antimicrobial activity, this compound showed moderate effects, suggesting further structural optimization could enhance efficacy .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Features Biological Activity
PhenylmethanamineLacks ethynyl groupLimited activity
(2-Phenylethyl)amineLonger carbon chainModerate activity
(2-Ethynylphenyl)ethanamineSimilar structureEnhanced activity

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